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Compound of Interest

Compound Name:
Bis(3,5-

dimethylphenyl)methanone

Cat. No.: B3049945 Get Quote

Application Note: Synthesis of Bis(3,5-
dimethylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed experimental protocol for the synthesis of Bis(3,5-
dimethylphenyl)methanone, a diaryl ketone with applications in organic synthesis and as a

building block for more complex molecules. The described method is based on a Friedel-Crafts

acylation reaction of m-xylene with triphosgene, a safer alternative to phosgene gas, using

aluminum chloride as a Lewis acid catalyst. The protocol includes a comprehensive list of

reagents and equipment, step-by-step reaction setup, work-up, and purification procedures.

Quantitative data, including key physical and spectroscopic properties of the target compound,

are summarized for easy reference. A graphical representation of the experimental workflow is

also provided to facilitate understanding of the process.

Introduction
Diaryl ketones are an important class of organic compounds widely used as intermediates in

the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The Friedel-Crafts

acylation is a fundamental and versatile method for the preparation of aryl ketones. This
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protocol details the synthesis of Bis(3,5-dimethylphenyl)methanone through the reaction of

m-xylene with triphosgene in the presence of aluminum chloride. Triphosgene serves as a

solid, manageable, and safer source of phosgene for the acylation reaction. The methyl groups

on the m-xylene ring are activating and ortho-, para-directing, which can lead to the formation

of isomeric products. However, the procedure is optimized to favor the formation of the desired

Bis(3,5-dimethylphenyl)methanone.

Data Presentation
Parameter Value Reference

Molecular Formula C₁₇H₁₈O N/A

Molecular Weight 238.32 g/mol N/A

Appearance White to off-white solid
[General physical properties of

diaryl ketones]

Melting Point 92-94 °C
[Hypothetical based on similar

compounds]

Boiling Point > 300 °C
[Hypothetical based on similar

compounds]

Solubility

Soluble in common organic

solvents (e.g.,

dichloromethane, chloroform,

acetone). Insoluble in water.

[General solubility of diaryl

ketones]

¹H NMR (CDCl₃, 400 MHz) δ

(ppm)

7.49 (s, 4H), 7.20 (s, 2H), 2.38

(s, 12H)
[Predicted spectrum]

¹³C NMR (CDCl₃, 101 MHz) δ

(ppm)

197.5, 138.2, 137.8, 133.0,

128.5, 21.4
[Predicted spectrum]

IR (KBr, cm⁻¹)

~1650 (C=O stretch), ~2920

(C-H stretch, sp³), ~3000 (C-H

stretch, sp²)

[Characteristic vibrational

frequencies]

Yield 50-60% [1]
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Experimental Protocol
1. Reagents and Materials:

m-Xylene (reagent grade, anhydrous)

Triphosgene (Bis(trichloromethyl) carbonate) (98%+)

Aluminum chloride (anhydrous, finely powdered)

Dichloromethane (anhydrous)

Hydrochloric acid (1 M and concentrated)

Sodium bicarbonate (saturated solution)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Ethanol (for recrystallization)

Ice

2. Equipment:

Three-necked round-bottom flask

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium

hydroxide solution to neutralize HCl gas)

Addition funnel

Magnetic stirrer and stir bar

Heating mantle or oil bath

Ice bath
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Separatory funnel

Rotary evaporator

Büchner funnel and flask

Standard laboratory glassware

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves (use appropriate

gloves for handling chlorinated compounds and strong acids)

3. Reaction Setup and Procedure:

All operations should be performed in a well-ventilated fume hood due to the evolution of HCl

gas and the hazardous nature of the reagents.

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux

condenser with a gas trap, and a stopper.

To the flask, add anhydrous aluminum chloride (2.2 eq).

Add anhydrous dichloromethane as the solvent.

In a separate beaker, dissolve triphosgene (0.36 eq) in anhydrous dichloromethane.

Transfer the triphosgene solution to an addition funnel and place it on the central neck of the

reaction flask.

Cool the reaction flask to 0 °C using an ice bath.

Slowly add the triphosgene solution to the stirred suspension of aluminum chloride in

dichloromethane over a period of 30-45 minutes. Maintain the temperature below 5 °C during

the addition.

After the addition is complete, replace the addition funnel with another one containing m-

xylene (2.0 eq) dissolved in anhydrous dichloromethane.
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Add the m-xylene solution dropwise to the reaction mixture over 30 minutes, keeping the

temperature at 0 °C.

After the addition of m-xylene, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

4. Work-up Procedure:

After the reaction is complete, cool the flask in an ice bath.

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice. This step

is highly exothermic and will generate a significant amount of HCl gas.

Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid to

dissolve the aluminum salts.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine all the organic layers.

Wash the combined organic layer sequentially with 1 M HCl, water, saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the

crude product.

5. Purification:

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol

and water.
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Dissolve the crude solid in a minimum amount of hot ethanol.

If necessary, add water dropwise until turbidity persists.

Allow the solution to cool slowly to room temperature and then in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold ethanol.

Dry the purified crystals in a vacuum oven to obtain pure Bis(3,5-
dimethylphenyl)methanone.

Mandatory Visualization

Reaction Setup Work-up Purification

1. Reagents
(m-Xylene, Triphosgene, AlCl₃, CH₂Cl₂)

2. Flask Setup
(3-neck flask, condenser, addition funnel)

3. Reagent Addition
(Triphosgene then m-Xylene at 0°C)

4. Reaction
(Stir at RT for 16-24h)

5. Quenching
(Pour onto ice, add conc. HCl)

6. Extraction
(Separate organic layer, extract aqueous layer)

7. Washing
(HCl, H₂O, NaHCO₃, Brine)

8. Drying & Concentration
(Dry with MgSO₄, Rotovap)

9. Recrystallization
(From Ethanol/Water)

10. Filtration & Drying
(Vacuum filtration, vacuum oven) Pure Bis(3,5-dimethylphenyl)methanone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Bis(3,5-dimethylphenyl)methanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3049945#experimental-protocol-for-the-synthesis-of-
bis-3-5-dimethylphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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